molecular formula C25H24N4O3S B2505749 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 688355-44-4

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2505749
CAS RN: 688355-44-4
M. Wt: 460.55
InChI Key: LRQNTVVOZOSYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is also known as MBQ-AM and has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for further investigation.

Scientific Research Applications

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

The compound has been evaluated for its potential in treating peptic ulcers and ulcerative colitis. Novel quinazoline derivatives demonstrated significant curative activity against acetic acid-induced ulcer models, surpassing standard drugs in efficacy without reported side effects on liver and kidney functions upon prolonged administration. These findings suggest its promise as a safe anti-ulcerogenic agent with potent activity against ulcerative colitis, highlighting the therapeutic potential of quinazoline and acetamide derivatives in gastroenterological conditions (Alasmary et al., 2017).

Analgesic Activity

The compound's analgesic properties were explored through the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives, revealing significant in vitro analgesic activity. These compounds showed promising analgesic effects, offering a potential avenue for developing new pain management therapies (Osarodion, 2023).

Anti-Inflammatory Activities

Further research into 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones unveiled notable analgesic and anti-inflammatory capabilities. Among the synthesized compounds, specific derivatives emerged as highly active, showing superior potency to diclofenac sodium in anti-inflammatory tests and presenting only mild ulcerogenic potential compared to acetylsalicylic acid. This underlines the compound's potential as a basis for developing new anti-inflammatory medications with reduced gastrointestinal side effects (Alagarsamy et al., 2011).

Antiviral Activity

The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives through microwave irradiation offered insights into the antiviral potential of quinazoline-based compounds. These newly synthesized compounds displayed a range of activities against Tobacco mosaic virus (TMV), suggesting the feasibility of quinazoline derivatives as antiviral agents, thereby contributing to the development of novel antiviral medications (Luo et al., 2012).

H1-antihistaminic Agents

In the quest for new H1-antihistaminic agents, the synthesis of novel quinazolin-4(3H)-ones highlighted the potential of these compounds in treating histamine-induced conditions like allergies. Research demonstrated that certain quinazolin-4(3H)-one derivatives could effectively protect against histamine-induced bronchospasm in guinea pigs, offering a promising direction for the development of new antihistamines with minimal sedative effects (Alagarsamy & Parthiban, 2013).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-19-12-10-17(11-13-19)15-26-24-21-8-3-4-9-22(21)28-25(29-24)33-16-23(30)27-18-6-5-7-20(14-18)32-2/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQNTVVOZOSYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.